Cas no 895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole)
895042-38-3 structure
Product Name:3-Amino-5-(4-methylphenyl)-1H-pyrazole
Numero CAS:895042-38-3
MF:C10H11N3
MW:173.214441537857
CID:1941871
PubChem ID:736768
Update Time:2025-04-21
3-Amino-5-(4-methylphenyl)-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Amino-5-(4-methylphenyl)-1H-pyrazole
- 3-(4-Methylphenyl)-1H-pyrazol-5-amine
- NCGC00338738-01
- 5-(4-methylphenyl)-2H-pyrazol-3-amine
- A839455
- 5-(4-methylphenyl)-1h-pyrazol-3-amine
- 5-amino-3-(4-methyl-phenyl)-pyrazole
- M80014
- AB00452450-09
- CS-0204819
- EN300-04859
- HMS2484B16
- 3-amino-5-(4-methylphenyl)pyrazole
- 3-Amino-5-p-Tolylpyrazole
- 5-p-tolyl-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine,5-(4-methylphenyl)-
- AKOS001476093
- 3-amino-5-(4'-methylphenyl) pyrazole
- AB03162
- GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- SMR000116934
- 5-Amino-3-(4-methylphenyl)pyrazole
- HMS1501F20
- ChemDiv3_009986
- 895042-38-3
- J-510942
- 151293-15-1
- 1H-Pyrazol-3-amine, 5-(4-methylphenyl)-
- AKOS000117258
- BRD-K07545762-001-01-8
- 5-(P-tolyl)-1H-pyrazol-3-amine
- MFCD00084887
- 5-Amino-3-(4-methylphenyl)pyrazole, 97%
- BAS 00705173
- 78597-54-3
- FS-1309
- IDI1_027896
- AF-625/01708023
- 5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
- BBL022241
- 3-(4-methylphenyl)-1H-pyrazol-5-ylamine
- E85555
- 3-p-tolyl-1h-pyrazol-5-amine
- 5-p-tolyl-1H-pyrazole-3-amine
- DTXSID10934221
- MLS000526460
- STK164625
- CHEMBL1483289
- A2954
- Z56921093
- SCHEMBL1143959
-
- Inchi: 1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- Chiave InChI: GVPFRVKDBZWRCZ-UHFFFAOYSA-N
- Sorrisi: N1C(=CC(N)=N1)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 173.095297364Da
- Massa monoisotopica: 173.095297364Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 54.7Ų
3-Amino-5-(4-methylphenyl)-1H-pyrazole Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
895042-38-3 (3-Amino-5-(4-methylphenyl)-1H-pyrazole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso